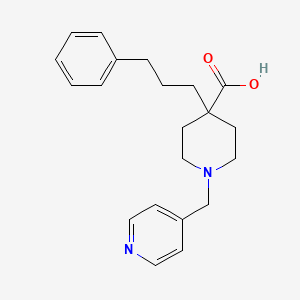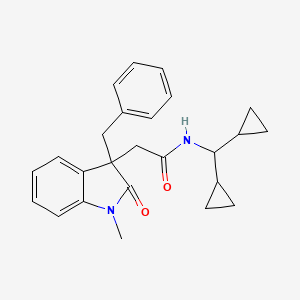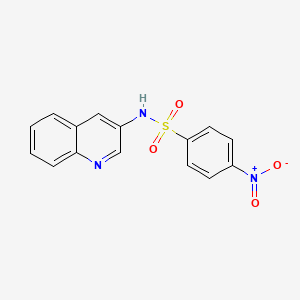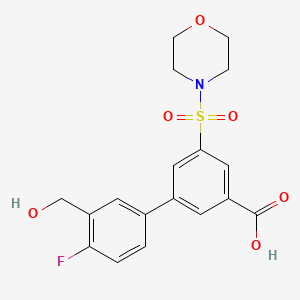
1-(2-methylbenzyl)-4-(2-thienylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylbenzyl)-4-(2-thienylsulfonyl)piperazine, also known as TASP0433864, is a chemical compound that belongs to the class of piperazine derivatives. It is a selective antagonist of the transient receptor potential ankyrin subtype 1 (TRPA1) ion channel, which is involved in the perception of pain and inflammation. TASP0433864 has been the subject of scientific research due to its potential therapeutic applications in the treatment of chronic pain and inflammatory diseases.
Mecanismo De Acción
1-(2-methylbenzyl)-4-(2-thienylsulfonyl)piperazine acts as a selective antagonist of TRPA1 ion channels, which are expressed in sensory neurons and play a key role in the perception of pain and inflammation. TRPA1 channels are activated by various stimuli, including cold, heat, mechanical pressure, and chemical irritants. Upon activation, TRPA1 channels open and allow the influx of cations, leading to depolarization of the sensory neuron and the transmission of pain signals to the central nervous system. This compound binds to a specific site on the TRPA1 channel and prevents its activation by blocking the influx of cations.
Biochemical and Physiological Effects:
This compound has been shown to produce significant analgesic and anti-inflammatory effects in animal models of pain and inflammation. In a study conducted on rats, this compound was found to reduce mechanical hypersensitivity and thermal hyperalgesia induced by the injection of formalin or carrageenan. This compound was also found to reduce the levels of pro-inflammatory cytokines and chemokines in the inflamed tissue, indicating its anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-methylbenzyl)-4-(2-thienylsulfonyl)piperazine is a selective antagonist of TRPA1 channels, which makes it a valuable tool for studying the role of TRPA1 channels in pain and inflammation. This compound has been shown to produce significant analgesic and anti-inflammatory effects in animal models, making it a promising candidate for the development of novel therapeutics. However, this compound has some limitations for lab experiments, including its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on 1-(2-methylbenzyl)-4-(2-thienylsulfonyl)piperazine. One potential direction is the development of more potent and selective TRPA1 antagonists based on the structure of this compound. Another direction is the investigation of the therapeutic potential of this compound in human clinical trials for the treatment of chronic pain and inflammatory diseases. Additionally, the role of TRPA1 channels in other physiological and pathological processes, such as cardiovascular function and cancer, could be explored using this compound as a tool.
Métodos De Síntesis
The synthesis of 1-(2-methylbenzyl)-4-(2-thienylsulfonyl)piperazine involves several chemical reactions, starting from the commercially available 2-methylbenzylamine and 2-thiophenesulfonyl chloride. The first step involves the reaction of 2-methylbenzylamine with sodium hydride to form the corresponding sodium salt, which is then reacted with 2-thiophenesulfonyl chloride to yield the intermediate product. The final step involves the reaction of the intermediate product with piperazine in the presence of a base catalyst to form this compound.
Aplicaciones Científicas De Investigación
1-(2-methylbenzyl)-4-(2-thienylsulfonyl)piperazine has been studied extensively for its potential therapeutic applications in the treatment of chronic pain and inflammatory diseases. TRPA1 ion channels are involved in the perception of pain and inflammation, and their activation has been linked to various pathological conditions, including neuropathic pain, migraine, asthma, and inflammatory bowel disease. This compound has been shown to selectively block TRPA1 channels, thereby reducing pain and inflammation in animal models.
Propiedades
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-14-5-2-3-6-15(14)13-17-8-10-18(11-9-17)22(19,20)16-7-4-12-21-16/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJVMJYIOORTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5341770.png)
![N-({1-[(5-ethylpyridin-2-yl)methyl]piperidin-4-yl}methyl)-3-methyl-2-furamide](/img/structure/B5341771.png)

![1-{1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-1H-indol-3-yl}-1-butanone](/img/structure/B5341775.png)

![6-methyl-4-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5341794.png)
![5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid](/img/structure/B5341797.png)
![3-methyl-8-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5341815.png)


![1-[(2S)-2-aminobutanoyl]-4-(4-fluoro-2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5341836.png)
![4-(benzylthio)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5341843.png)
![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5341854.png)
